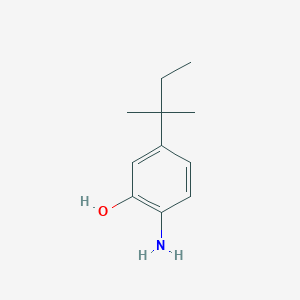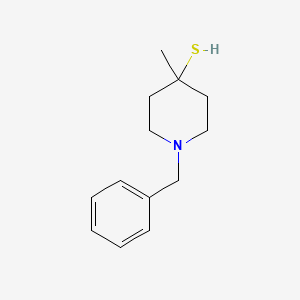
1-Benzyl-4-methylpiperidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methylpiperidine-4-thiol is a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom and a thiol group. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-methylpiperidine-4-thiol can be achieved through various synthetic routes. One common method involves the reduction of 1-benzoyl-4-piperidine carboxylic acid using sodium borohydride or potassium borohydride in the presence of an acid . This method is efficient and suitable for industrial production due to its high yield and mild reaction conditions.
Analyse Des Réactions Chimiques
1-Benzyl-4-methylpiperidine-4-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4-methylpiperidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-methylpiperidine-4-thiol can be compared with other piperidine derivatives such as:
1-Benzyl-4-piperidone: Used as an intermediate in the synthesis of various pharmaceuticals.
1-Methylpiperidine-4-thiol: Similar in structure but with different biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NS |
|---|---|
Poids moléculaire |
221.36 g/mol |
Nom IUPAC |
1-benzyl-4-methylpiperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Clé InChI |
FLXZCSOHVGWWJY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)CC2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



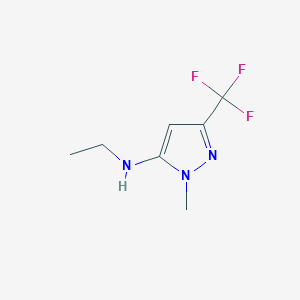
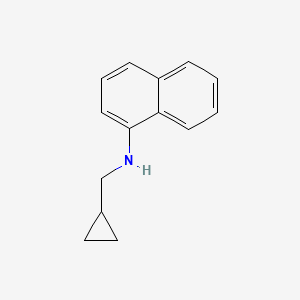

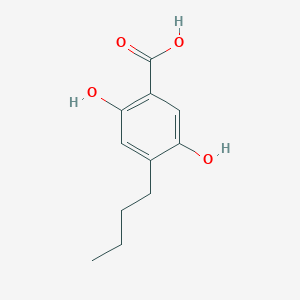
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)
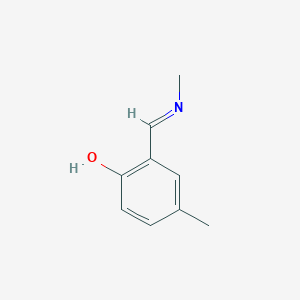
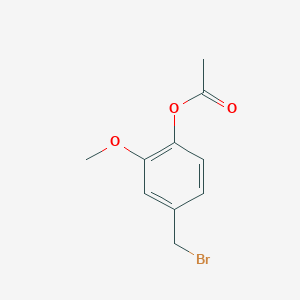
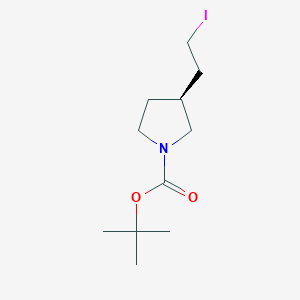

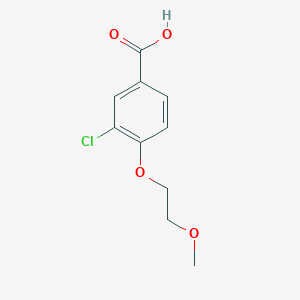
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
